Acid-PEG3-SSPy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG3-SSPy is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C14H21NO5S2, and it has a molecular weight of 347.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acid-PEG3-SSPy is synthesized through a series of chemical reactions involving the conjugation of PEG chains with specific functional groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing a carboxylic acid group at one end and a pyridyl disulfide group at the other end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are activated and conjugated using automated reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acid-PEG3-SSPy undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The pyridyl disulfide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing PEG derivatives.
Substitution: PEG derivatives with substituted pyridyl groups.
Wissenschaftliche Forschungsanwendungen
Acid-PEG3-SSPy has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques
Wirkmechanismus
Acid-PEG3-SSPy functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its cellular levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid-PEG2-SSPy: A shorter PEG linker with similar functional groups.
Acid-PEG4-SSPy: A longer PEG linker with similar functional groups.
Acid-PEG3-NHS: A PEG linker with an N-hydroxysuccinimide (NHS) ester instead of a pyridyl disulfide group
Uniqueness
Acid-PEG3-SSPy is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The pyridyl disulfide group allows for efficient conjugation with thiol-containing molecules, making it a versatile linker for various applications .
Eigenschaften
Molekularformel |
C14H21NO5S2 |
---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-14(17)4-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-5-15-13/h1-3,5H,4,6-12H2,(H,16,17) |
InChI-Schlüssel |
URJLYWQPQZPOIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.